molecular formula C18H20N2O2 B469569 N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide CAS No. 815613-69-5

N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide

Cat. No.: B469569
CAS No.: 815613-69-5
M. Wt: 296.4g/mol
InChI Key: JDFIMBXNHKCQBO-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide: is an organic compound with the molecular formula C18H20N2O2. It is known for its unique structure, which includes a benzamide core with a phenylpropanoylamino substituent and two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-phenylpropanoic acid and 2-aminobenzamide.

    Amidation Reaction: The 3-phenylpropanoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl2). This acyl chloride is then reacted with 2-aminobenzamide to form 2-(3-phenylpropanoylamino)benzamide.

    N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives, especially under catalytic hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Hydroxylated benzamide derivatives.

    Reduction: Amine derivatives with reduced phenylpropanoylamino groups.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

Chemistry: N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule with applications in studying enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N,N-dimethyl-2-[(3-phenylpropanoyl)amino]benzamide
  • N,N-dimethyl-2-(3-phenylpropanoylamino)benzoic acid
  • N,N-dimethyl-2-(3-phenylpropanoylamino)benzylamine

Uniqueness: this compound stands out due to its specific structural features, such as the presence of both a benzamide core and a phenylpropanoylamino substituent. This unique combination contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

815613-69-5

Molecular Formula

C18H20N2O2

Molecular Weight

296.4g/mol

IUPAC Name

N,N-dimethyl-2-(3-phenylpropanoylamino)benzamide

InChI

InChI=1S/C18H20N2O2/c1-20(2)18(22)15-10-6-7-11-16(15)19-17(21)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,21)

InChI Key

JDFIMBXNHKCQBO-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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